molecular formula C10H7BrFN3O B13164382 (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13164382
M. Wt: 284.08 g/mol
InChI Key: LWJTWOJCSZCAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, and a hydroxyisoquinoline moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom at the 5-position of the isoquinoline ring.

    Fluorination: Introduction of a fluorine atom at the 6-position.

    Formation of Carboximidamide: Conversion of the carboxylic acid group to a carboximidamide group.

    Hydroxylation: Introduction of a hydroxyl group to form the final compound.

Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The formation of the carboximidamide group may involve the use of ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

    Hydrolysis: The carboximidamide group can undergo hydrolysis to form carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated isoquinoline derivatives, such as:

  • 5-Bromo-6-chloroisoquinoline
  • 5-Fluoro-6-iodoisoquinoline
  • 5-Bromo-6-methoxyisoquinoline

Uniqueness

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of bromine, fluorine, and hydroxyisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

5-bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-8-5-3-4-14-9(10(13)15-16)6(5)1-2-7(8)12/h1-4,16H,(H2,13,15)

InChI Key

LWJTWOJCSZCAME-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Br)F

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.